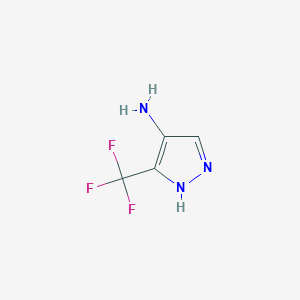

3-(三氟甲基)-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The trifluoromethyl group attached to the third position of the ring and the amine group at the fourth position make it a versatile intermediate for various chemical syntheses and biological applications.

Synthesis Analysis

The synthesis of compounds related to 3-(Trifluoromethyl)-1H-pyrazol-4-amine involves several strategies. For instance, trifluoromethylated pyrazoles can be synthesized through a divergent reaction of β-CF3-1,3-enynes with hydrazines, leading to variously substituted pyrazolines, pyrazolidines, and pyrazoles . Additionally, the transformation of a carboxylic group in a pyrazole core into a trifluoromethyl group using sulfur tetrafluoride has been developed, allowing gram-scale preparation of related compounds . Moreover, the use of trichloromethyl as a leaving group in nucleophilic substitutions has been employed for the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating a versatile approach for introducing various substituents .

Molecular Structure Analysis

The molecular structure and electronic properties of compounds within the pyrazole family have been extensively studied. For example, theoretical explorations on the molecular structure and IR frequencies of a related compound, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been carried out using Hartree Fock and density functional theory methods. These studies reveal insights into the reactivity and charge transfer within the molecule . Similarly, the molecular structure and detonation properties of amino-, methyl-, and nitro-substituted pyrazoles have been investigated, providing information on the geometric and electronic structures, as well as the strength of intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 3-(Trifluoromethyl)-1H-pyrazol-4-amine derivatives is influenced by the presence of the trifluoromethyl group and the amine functionality. The synthesis of pyrazole triflones via [3 + 2] cycloaddition reaction showcases the reactivity of trifluoromethyl-substituted pyrazoles, where anionic triflyldiazomethane species react with nitroalkenes to yield pharmaceutically attractive pyrazole 3-triflones . This indicates the potential of 3-(Trifluoromethyl)-1H-pyrazol-4-amine derivatives to undergo cycloaddition reactions, which are valuable in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)-1H-pyrazol-4-amine and its derivatives are crucial for their application in various fields. The introduction of the trifluoromethyl group can significantly alter the acidity, lipophilicity, and metabolic stability of the compounds. For instance, the determination of pKa values and fluorescence measurements of bis- and tris(trifluoromethyl)pyrazoles provide insights into their chemical behavior . Furthermore, the antifungal activity of difluoromethyl-substituted pyrazole carboxylic acid amides suggests that the trifluoromethyl analogs may also exhibit significant biological activities .

科学研究应用

- 研究人员探索了含有酰胺部分的三氟甲基嘧啶衍生物的抗真菌潜力。这些化合物被评估对抗几种真菌菌株,包括Botryosphaeria dothidea、Phompsis sp.、Botrytis cinerea、Colletotrichum gloeosporioides、Pyricutaria oryzae 和Sclerotinia sclerotiorum。 其中一些衍生物表现出良好的体外抗真菌活性 .

- 这些相同的三氟甲基嘧啶衍生物也被测试了杀虫特性。 虽然它们对Mythimna separata 和Spodoptera frugiperda 的活性适中,但低于已知杀虫剂氯虫苯甲酰胺 .

- 合成的三氟甲基嘧啶衍生物对 PC3、K562、Hela 和 A549 等癌细胞系表现出一定的抗癌活性。 虽然它们的效力低于阿霉素,但这一发现突出了它们作为新型抗癌剂的潜力 .

- 各种化合物中的三氟甲基在有机化学中引起了人们的关注。 它已成功应用于 C–F 键活化,包括阴离子 SN2'-型取代、阳离子 SN1'-型取代、ipso-取代以及过渡金属或光氧化还原催化剂的脱氟官能化 .

- 三氟甲基已被探索用于在 1'-位修饰蔗糖。 这项研究有助于我们了解这些基团的化学性质和潜在应用 .

- 在医学研究中,三氟甲基与 CGRP 受体拮抗剂的开发有关。 这些化合物可能对疼痛管理和神经疾病有影响 .

抗真菌特性

杀虫活性

抗癌作用

C–F 键活化

蔗糖 1'-位的修饰

降钙素基因相关肽 (CGRP) 受体拮抗

总之,3-(三氟甲基)-1H-吡唑-4-胺中的三氟甲基提供了多种应用,从抗真菌和杀虫特性到潜在的抗癌作用和 C–F 键活化。 研究人员继续探索其在各个科学领域的多方面作用 . 如果你想了解更多关于任何特定方面的信息,请随时提问!

作用机制

Mode of Action

It is known that the trifluoromethyl group in organic compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that 3-(Trifluoromethyl)-1H-pyrazol-4-amine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that trifluoromethylated compounds generally exhibit improved metabolic stability, which could potentially enhance the bioavailability of 3-(trifluoromethyl)-1h-pyrazol-4-amine .

Result of Action

It is known that trifluoromethylated compounds can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)-1H-pyrazol-4-amine. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Similarly, the presence of other compounds can affect the metabolism of 3-(Trifluoromethyl)-1H-pyrazol-4-amine, potentially leading to drug-drug interactions .

生化分析

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)-1H-pyrazol-4-amine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of 3-(Trifluoromethyl)-1H-pyrazol-4-amine with enzymes, proteins, and other biomolecules. Specific interactions with particular enzymes or proteins have not been reported in the literature.

Cellular Effects

The cellular effects of 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. Compounds with a trifluoromethyl group have been shown to influence cell function. For example, the common field lampricide, 3-trifluoromethyl-4-nitrophenol (TFM), is used to treat streams and creeks infested with highly invasive and destructive sea lamprey . Exposure to TFM causes marked reductions in tissue glycogen and high energy phosphagens in lamprey and rainbow trout by interfering with oxidative ATP production in the mitochondria .

Molecular Mechanism

The molecular mechanism of action of 3-(Trifluoromethyl)-1H-pyrazol-4-amine is not well-understood. The trifluoromethyl group is known to play a role in the molecular mechanisms of other compounds. For example, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Temporal Effects in Laboratory Settings

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Metabolic Pathways

The metabolic pathways involving 3-(Trifluoromethyl)-1H-pyrazol-4-amine are currently not well-studied. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Subcellular Localization

Many RNA binding proteins serve multiple functions within the cell, affecting mRNA splicing, polyadenylation, transport, localization, stability, and/or translation .

属性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)3-2(8)1-9-10-3/h1H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUICMNHYJPXUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)